molecular formula C9H11BrO2 B11713706 4-(5-Bromofuran-2-yl)oxane

4-(5-Bromofuran-2-yl)oxane

Cat. No.: B11713706
M. Wt: 231.09 g/mol
InChI Key: XRCSWFMPUHEVFV-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-yl)oxane is a high-value chemical building block that integrates a bromofuran moiety with an oxane (tetrahydropyran) ring, creating a versatile scaffold for synthetic and medicinal chemistry research. The 5-bromofuran component is a recognized pharmacophore in drug discovery, with demonstrated significance in the development of protein tyrosine kinase (PTK) inhibitors . PTKs are critical regulators of cell signaling and are prominent targets for therapeutic agents, particularly in oncology . The bromine atom at the 5-position of the furan ring provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to elaborate the core structure and create diverse compound libraries for biological screening . The oxane ring is a saturated oxygen-containing heterocycle that can significantly influence the compound's physicochemical properties, including lipophilicity and conformational stability, which are crucial for optimizing drug-like characteristics . This structure is particularly valuable for designing novel molecules with potential applications in anticancer research and the development of targeted therapies . Furthermore, the furan ring, especially when derived from bio-based sources like furfural, represents a step towards more sustainable chemistry, and its incorporation into complex molecules is an active area in the development of both pharmaceuticals and advanced materials . This product is intended for use in chemical synthesis, method development, and biological evaluation in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

4-(5-bromofuran-2-yl)oxane

InChI

InChI=1S/C9H11BrO2/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-2,7H,3-6H2

InChI Key

XRCSWFMPUHEVFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(O2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 5 Bromofuran 2 Yl Oxane and Its Congeners

Strategic Approaches to Functionalized Furan (B31954) Precursors

The furan ring is a crucial component found in many natural products and pharmaceuticals. nih.gov Its synthesis and functionalization are central to building molecules like 4-(5-Bromofuran-2-yl)oxane. Key strategies include the selective halogenation of pre-existing furan rings and the de novo construction of the furan core using convergent one-pot or multicomponent reactions.

Methodologies for Selective Bromination of Furan Rings

Achieving regioselective bromination of a furan ring is a fundamental step in synthesizing the target compound and its analogues. The furan ring in natural products like fraxinellone (B1674054) has been selectively halogenated at the C-2′ and C-5′ positions using reagents such as N-bromosuccinimide (NBS). nih.gov However, early methods often resulted in low yields. nih.govresearchgate.net Optimized procedures have since been developed to improve the selective synthesis of monobromo or dibromo derivatives. researchgate.net

A straightforward and scalable procedure for preparing 2-bromofuran (B1272941) involves the use of NBS in dimethylformamide (DMF). sci-hub.se This method is advantageous as it avoids complex extractive workups and chromatographic purification, relying on direct steam distillation to isolate the product in good yields (65-75%). sci-hub.se The bromination of furan is initiated by the controlled addition of an NBS-DMF solution at room temperature. sci-hub.se For more complex systems, such as those containing a trifluoromethyl group, NBS with a radical initiator like azobisisobutyronitrile (AIBN) can be used for selective bromination. smolecule.com

Furthermore, gold catalysts offer an alternative for achieving regioselectivity. For instance, AuCl3 can catalyze the transformation of haloallenyl ketones to form 3-halofurans through a proposed 1,2-halogen migration pathway. organic-chemistry.orgnih.gov

Accessing Halogenated Furan Building Blocks

Beyond direct bromination, various halogenated furan derivatives serve as versatile building blocks for more complex structures. Electrophilic iodocyclization is a powerful method for creating functionalized heterocycles under mild conditions. nih.gov For example, tetrasubstituted 3-iodofurans can be efficiently prepared from the corresponding alkynes in the presence of I2 and various nucleophiles. nih.gov These 3-iodofurans are valuable intermediates for further diversification through palladium-catalyzed coupling reactions. nih.gov

Other important halogenated precursors include 2-bromo-5-methylfuran (B145496) and various halogenated 5-hydroxy-Δ²-butenolides. nbinno.comscienceasia.org The synthesis of chiral building blocks is also possible; nonracemic dibromoenone synthons can be prepared from the cyclocondensation product of tetrabromocyclopropene and furan. acs.org Additionally, 5-bromofuran C-nucleosides, prepared via Friedel–Crafts C-glycosidation of 2-bromofuran, serve as key intermediates for Stille or Suzuki coupling reactions to create a diverse range of 5-arylfuran derivatives. researchgate.net

Table 1: Selected Halogenated Furan Building Blocks and Synthetic Methods

Building BlockSynthetic MethodKey ReagentsReference
2-BromofuranDirect bromination of furanN-Bromosuccinimide (NBS), Dimethylformamide (DMF) sci-hub.se
3-Iodofurans (tetrasubstituted)Electrophilic iodocyclizationIodine (I₂), various nucleophiles nih.gov
2-(Bromomethyl)-5-(trifluoromethyl)furanRadical brominationN-Bromosuccinimide (NBS), AIBN smolecule.com
Halogenated 5-hydroxy-Δ²-butenolidesSynthesis from furfural (B47365) or mucobromic acidVaries scienceasia.org
5-Bromofuran C-nucleosidesFriedel–Crafts C-glycosidation2-Bromofuran, BF₃·Et₂O researchgate.net

Multicomponent and One-Pot Furan Synthesis Strategies

Multicomponent reactions (MCRs) and one-pot syntheses offer highly efficient and atom-economical routes to construct complex furan rings from simple precursors. nih.govrsc.org These strategies are valued for their ability to generate structural diversity in a single operational step. nih.gov

Several catalytic systems have been developed for MCR-based furan synthesis. For example, FeCl3 or MeSO3H can promote the reaction between arylglyoxals, cyclic dicarbonyl compounds, and phenols to yield diverse furan analogues. rsc.org Indium catalysts have been shown to be effective in a diastereoselective three-component reaction of alkynyl enones, aldehydes, and secondary amines to produce highly substituted cyclopenta[c]furan derivatives. nih.gov

Phosphine-mediated MCRs also provide a convergent pathway to tri- or tetrasubstituted furans from terminal activated olefins and acyl chlorides. mdpi.com Similarly, thiazolium salts can mediate the multicomponent reaction of aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) to afford polysubstituted 3-aminofurans. acs.org One-pot procedures can also involve cascade reactions, such as the synthesis of highly functionalized furans from Morita–Baylis–Hillman adducts of nitroalkenes and active methylene (B1212753) compounds. rsc.org These methods often proceed under mild conditions and align with the principles of green chemistry. rsc.org

Construction of the Oxane Moiety

The oxane, or tetrahydropyran (B127337) (THP), ring is a privileged scaffold present in a vast number of biologically active natural products. beilstein-journals.orgnih.gov Its stereoselective synthesis is a topic of fundamental research in organic chemistry.

Cyclization Strategies for Tetrahydropyran Ring Formation

Among the most powerful and convergent methods for constructing the THP ring is the Prins cyclization. beilstein-journals.orgntu.edu.sg This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to form a 2,6-disubstituted THP ring. ntu.edu.sg The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by a π-nucleophile. beilstein-journals.orgnih.gov

Besides the Prins reaction, several other effective strategies for THP ring formation have been established. researchgate.net These include:

Hetero-Diels-Alder Cyclization : A [4+2] cycloaddition that provides a direct route to dihydropyran derivatives, which can be subsequently reduced. researchgate.netnih.gov

Radical Cyclization : Intramolecular cyclization of β-alkoxyacrylates is a highly useful method for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans. nih.gov

Oxa-Michael Reactions : Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a common method for forming the THP ring. researchgate.net

Ring-Closing Metathesis (RCM) : A powerful tool for forming cyclic ethers from appropriate diene precursors. researchgate.net

A DDQ-mediated oxocarbenium ion generation followed by an intramolecular Prins cyclization has been devised for the concise synthesis of 2,6-cis-substituted tetrahydropyran-4-one derivatives. nih.gov

Diastereoselective and Enantioselective Approaches to Substituted Oxanes

Controlling the stereochemistry during the formation of the oxane ring is critical for synthesizing specific isomers of bioactive molecules. The Prins cyclization has been extensively developed for stereoselective synthesis, often proceeding via a chair-like transition state to afford specific diastereomers. beilstein-journals.orgnih.gov For example, silyl-Prins cyclization conditions using TMSOTf as a Lewis acid can achieve high yield and excellent diastereoselectivity. nih.gov

Catalyst-controlled divergent synthesis offers a sophisticated approach to stereoselectivity. researchgate.net Depending on the catalyst used, different diastereomers of complex bridged bis(indolyl)-oxanes can be synthesized from the same starting material. researchgate.net Enantioselective synthesis of chiral chroman derivatives has been achieved with excellent enantioselectivities (up to >99%) via an oxa-Michael-Michael cascade reaction using a bifunctional thiourea (B124793) organocatalyst. nih.gov Similarly, highly enantioselective intramolecular aza-Michael additions, catalyzed by quinine-derived diamines, have been developed to produce chiral 1,2-oxazinanes, demonstrating the power of organocatalysis in forming six-membered heterocycles. rsc.org These asymmetric strategies are crucial for accessing specific, biologically active stereoisomers of substituted oxanes and related heterocycles. nih.gov

Convergent and Divergent Coupling Strategies for Furan-Oxane Linkage

Convergent and divergent synthetic approaches offer strategic advantages in the construction of complex molecules like this compound and its analogs. A convergent synthesis involves preparing key fragments of the target molecule independently before joining them at a later stage. sathyabama.ac.in This approach, such as coupling a pre-formed oxane unit with a bromofuran derivative, is generally more efficient for multistep syntheses. ulpgc.es In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. sathyabama.ac.in For instance, a core furan-oxane scaffold could be divergently functionalized to explore structure-activity relationships.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are particularly well-suited for linking aryl halides like bromofurans with various coupling partners. eie.grambeed.commdpi.com These reactions form the cornerstone of many synthetic routes to biaryl and related structures.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.org 2-Bromofuran and its derivatives are effective substrates in Suzuki couplings for the synthesis of 2-arylfurans. sci-hub.se For example, 2-bromofuran can be coupled with a variety of aryl boronic acids using a palladium catalyst to produce the corresponding 2-arylfurans in moderate to good yields. sci-hub.se This methodology has been extended to the synthesis of complex C-nucleosides, where a 5-bromofuran C-nucleoside intermediate is coupled with (hetero)arylstannanes or boronic acids. researchgate.net

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.org This reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of functionalized organolithium compounds, after transmetalation to the corresponding organozinc species, with bromofuran has been shown to proceed efficiently in the presence of a palladium catalyst. researchgate.net A notable application involves the Ni-catalyzed Negishi cross-coupling of methyl 5-bromofuran-2-carboxylate with an aminoalkyl-containing Grignard reagent, which after transmetalation with ZnBr₂, yields the coupled product in high yield. acs.org

The Stille coupling employs organotin reagents and offers the advantage of being tolerant to a wide array of functional groups under mild, neutral conditions. nrochemistry.comucla.edu The reaction involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. nrochemistry.comacs.org The Stille reaction has been effectively used to couple aryl sulfonates with tributyl(furan-2-yl)stannane, demonstrating its utility in forming furan-aryl bonds. nih.gov High turnover numbers have been achieved in the Stille coupling of 1-bromo-4-nitrobenzene (B128438) with furan-2-yltributyltin, highlighting the efficiency of certain catalytic systems. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Bromofuran Derivatives
Coupling ReactionBromofuran SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
Suzuki-Miyaura2-BromofuranPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux2-Phenylfuran75% sci-hub.se
Suzuki-Miyaura5-Bromofuran-2-yl C-nucleoside(Hetero)arylboronic acidPd catalyst5-(Hetero)arylfuran C-nucleosideN/A researchgate.net
NegishiBromofuranFunctionalized organozinc reagentPd(PPh₃)₄, THF, refluxFunctionalized Furan30% researchgate.net
NegishiMethyl 5-bromofuran-2-carboxylate(3-(dimethylamino)propyl)magnesium chloride / ZnBr₂NiCl₂(dppp), THF, 25°CMethyl 5-(3-(dimethylamino)propyl)furan-2-carboxylate84% acs.org
Stille1-Bromo-4-nitrobenzeneFuran-2-yltributyltinPd(OAc)₂/Dabco2-(4-Nitrophenyl)furanHigh TON researchgate.net
Stille2-IodofuranPhenyltrimethyltinPd(PPh₃)₄2-PhenylfuranN/A ucla.edu

Intramolecular cycloaddition reactions provide powerful and convergent pathways to complex, polycyclic scaffolds from relatively simple, linear precursors. These methods are particularly valuable for constructing furan-fused ring systems that are prevalent in natural products.

The Intramolecular Diels-Alder (IMDA) reaction involving a furan diene is a well-established strategy for building oxabicyclic systems. researchgate.netrsc.org In this reaction, a furan ring acts as the diene, and a tethered dienophile undergoes a [4+2] cycloaddition to form a bridged cyclic ether. The efficiency and stereoselectivity of these reactions can be enhanced by Lewis acid catalysis or other activating conditions. cdnsciencepub.com For example, the thermal IMDA reaction of furan-cored compounds can produce fused oxy-heterotricycles, which can be further transformed into isobenzofuran (B1246724) derivatives. researchgate.net Tandem reactions, such as a Ugi multicomponent reaction followed by an intramolecular Diels-Alder cycloaddition, have been developed to rapidly construct complex furo[2,3-f]isoindole skeletons from simple starting materials. beilstein-journals.org

The [5+2] Cycloaddition of Oxidopyrylium Ylides is another potent method for synthesizing seven-membered rings and the 8-oxabicyclo[3.2.1]octane core structure. nih.govnih.gov Oxidopyrylium ylides, typically generated in situ from pyranone precursors, are five-atom components that react with tethered alkenes or other π-systems. nih.govcuny.edu This methodology has been applied to the synthesis of various natural products containing these complex heterocyclic motifs. nih.gov The reaction often proceeds with high diastereoselectivity, controlled by existing stereocenters in the precursor. nih.gov The starting materials for generating the oxidopyrylium ylides can be synthesized from furan derivatives via an Achmatowicz reaction, thus linking furan chemistry directly to the construction of these elaborate fused systems. nih.gov

Table 2: Comparison of Intramolecular Cycloaddition Strategies for Furan-Fused Scaffolds
StrategyReaction TypeKey IntermediateResulting ScaffoldKey FeaturesReference
Intramolecular Diels-Alder (IMDAF)[4+2] CycloadditionFuran diene with tethered dienophileOxabicyclic systems, Furan-fused carbocyclesBuilds 6-membered rings; can be thermally or Lewis-acid catalyzed. researchgate.netcdnsciencepub.com
Oxidopyrylium Cycloaddition[5+2] CycloadditionOxidopyrylium ylide with tethered alkene8-oxabicyclo[3.2.1]octane core, Furan-fused 7-membered ringsExcellent for complex 7-membered rings; high diastereoselectivity. nih.govnih.gov
Tandem Ugi/IMDAMulticomponent/[4+2] CycloadditionUgi adduct from furan-2-yl)acrylaldehydeFuro[2,3-f]isoindolesRapid construction of complex N-heterocycles from simple inputs. beilstein-journals.org

The ability to selectively introduce functional groups onto a pre-existing furan-oxane scaffold is critical for divergent synthesis and for the late-stage modification of complex molecules. Chemo- and regioselective reactions allow for the precise modification of one reactive site in the presence of others.

The development of catalytic systems that can direct the functionalization of furan rings is an active area of research. For instance, cobalt(II)-porphyrin complexes have been shown to catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity under neutral and mild conditions. nih.gov This method tolerates a wide range of functional groups, including unprotected aldehydes and hydroxyls, which is a significant advantage over many ionic processes. nih.gov

Rhodium(III)-catalyzed domino reactions, initiated by C-H activation, enable the chemo-, regio-, and stereoselective assembly of highly functionalized furan-2(5H)-ones from indoles and diazo compounds. ucl.ac.uk Such methods demonstrate high bond-forming efficiency, creating multiple C-C and C-O bonds in a single operation. ucl.ac.uk

Furthermore, catalytic methods for the synthesis of functionalized furans from simple precursors, such as the intramolecular Wittig reaction, offer a chemoselective route that avoids the reduction of other sensitive functional groups in the molecule. organic-chemistry.org Transition metal-catalyzed cycloisomerization reactions of substrates like allenyl ketones or propargyl ethers also provide regioselective pathways to substituted furans, which can serve as building blocks for more complex systems. nih.gov These selective functionalization techniques are essential for transforming a basic furan-oxane core into a diverse array of target compounds.

Reactivity and Organic Transformations of 4 5 Bromofuran 2 Yl Oxane Derivatives

Transformations at the Bromine Center

The carbon-bromine bond at the C5 position of the furan (B31954) ring is a focal point for a range of synthetic modifications. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The bromine atom attached to the furan ring in derivatives of 4-(5-bromofuran-2-yl)oxane is susceptible to nucleophilic substitution. evitachem.comsmolecule.comevitachem.com This reactivity allows for the displacement of the bromide ion by a variety of nucleophiles, providing a direct route to functionalized furan derivatives. The scope of these reactions is broad, encompassing a range of oxygen, nitrogen, and sulfur-based nucleophiles.

Research on related 5-bromofuran structures demonstrates that these reactions can often proceed under mild conditions. For instance, in a study on 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine, nucleophilic aromatic substitution was achieved with both alkoxides and amines. Similarly, the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols has been accomplished through nucleophilic substitution reactions with various halogen-containing compounds like bromoacetone (B165879) and chloroacetic acid. zsmu.edu.ua These transformations highlight the utility of the bromine atom as a leaving group for introducing diverse functionalities. zsmu.edu.ua

The general scheme for nucleophilic substitution on a 5-bromofuran core can be represented as follows:

R-Nu + 5-Bromo-2-R'-Furan → 5-(Nu)-2-R'-Furan + R-Br

Where 'Nu' represents the nucleophile. The efficiency and success of these reactions depend on the nature of the nucleophile, the solvent system, and often the use of a catalyst or base.

Table 1: Examples of Nucleophilic Substitution on 5-Bromofuran Derivatives

NucleophileReagents/ConditionsProduct TypeReference
MethoxideMethanol (B129727)/NaOH, 60°C5-Methoxyfuran derivative
BenzylamineBenzylamine/CuI5-(Benzylamino)furan derivative
ThiolBromoalkanes/NaOH, Methanol3-Alkylthio-1,2,4-triazole derivative zsmu.edu.ua
AmineDimethylamineDimethylamino-substituted derivative evitachem.com

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, yielding the corresponding des-bromo furan derivative. This transformation can be valuable in multi-step syntheses where the bromine atom is used as a directing group or a temporary placeholder and is no longer needed in the final product.

A notable application of this pathway is in isotopic labeling. By performing the reduction in the presence of a deuterium (B1214612) source, a deuterium atom can be specifically introduced at the C5 position of the furan ring. For example, the reductive debromination of bromofuran derivatives has been achieved using reagents such as a Raney Cu-Al alloy in alkaline deuterium oxide or a Zn/Cu couple with deuterated acid (DCl). rsc.orgrsc.orgresearchgate.netresearchgate.net This technique is instrumental in mechanistic studies and for creating internal standards for analytical purposes. A synthesis of C3-deuterated DHHA utilized the reductive debromination of a bromofuran intermediate as a key step to install the deuterium label. researchgate.net

The carbon-bromine bond in this compound derivatives makes them excellent substrates for transition-metal-catalyzed cross-coupling reactions. thieme-connect.de These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method in this context. libretexts.org

2-Bromofuran (B1272941) and its derivatives are frequently employed in palladium-catalyzed Suzuki coupling reactions with various aryl boronic acids to produce 2-arylfurans in moderate to good yields. researchgate.net This methodology is highly modular, allowing for the synthesis of a diverse library of biaryl and heteroaryl compounds. researchgate.net Friedel-Crafts C-glycosidation of 2-bromofuran followed by Suzuki or Stille coupling has been used to create a series of 5-(hetero)arylfuran C-nucleosides. researchgate.net The general applicability of these reactions suggests that this compound can serve as a building block for creating complex molecules by coupling a wide array of organoboron, organotin, or organozinc reagents at the C5 position. rsc.org

Table 2: Common Cross-Coupling Reactions for Bromofuran Derivatives

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraOrganoboronic acid/esterPd(0) complex (e.g., Pd(PPh₃)₄), BaseC-C researchgate.netlibretexts.org
StilleOrganostannanePd(0) complexC-C researchgate.net
HeckAlkenePd(0) complex, BaseC-C (alkenyl)
NegishiOrganozincPd(0) or Ni(0) complexC-C

Reductive Debromination Pathways and their Application in Derivatization

Reactions Involving the Furan Ring System

The furan ring is an electron-rich diene system, which imparts a distinct set of reactive properties, including susceptibility to electrophilic attack and participation in cycloaddition reactions.

Furan is significantly more reactive than benzene (B151609) towards electrophiles, with substitution reactions proceeding much more rapidly and under milder conditions. numberanalytics.comchemicalbook.com The oxygen heteroatom donates electron density into the ring, activating it towards electrophilic attack. Substitution preferentially occurs at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance, with three contributing resonance structures. chemicalbook.comvaia.com Attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. chemicalbook.com

In this compound derivatives, the C5 position is already occupied by a bromine atom. The remaining C3 and C4 positions are less activated. Therefore, further electrophilic substitution would be predicted to occur primarily at the C2 position if it were unsubstituted, or potentially at other positions depending on the directing effects of the oxane and bromo substituents and the reaction conditions. The bromine atom is a deactivating, ortho-para directing group, which in this case would further disfavor substitution at the adjacent C4 position and direct towards the already occupied C2 position (relative to the bromine).

The conjugated diene system within the furan ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. numberanalytics.com In these reactions, the furan acts as the diene component, reacting with a dienophile (typically an electron-deficient alkene or alkyne) to form a bicyclic adduct with an oxygen bridge. mdpi.com

The reactivity of the furan diene is sensitive to the electronic nature of its substituents. rsc.org Electron-donating groups enhance the reactivity, while electron-withdrawing groups, such as the bromine atom in this compound, tend to decrease it. rsc.orgbiorizon.eu Despite this, even furans with electron-withdrawing groups can undergo Diels-Alder reactions, particularly with reactive dienophiles or under specific conditions, such as using water as a solvent, which can provide a rate-enhancement. biorizon.eutno.nl

The Diels-Alder reaction of furans often exhibits stereoselectivity, with the endo adduct being the kinetically favored product and the exo adduct being the thermodynamically more stable product. mdpi.com The reaction can also be reversible, with the potential for a retro-Diels-Alder reaction, especially at higher temperatures. mdpi.com Beyond the [4+2] cycloaddition, functionalized furans can also participate in other cycloaddition modes, such as [4+3] cycloadditions with oxyallyl cations, to form seven-membered rings. researchgate.net The cycloaddition of a bromofuran with an ester has been used to furnish a racemic bicyclic intermediate in a multi-step synthesis. researchgate.net

Furan Ring-Opening Reactions and Subsequent Rearrangements

The furan ring, a five-membered aromatic heterocycle present in this compound, is a versatile building block in organic synthesis. Despite its aromatic character, it can undergo a variety of ring-opening reactions, leading to highly functionalized acyclic or different heterocyclic systems. chim.it The presence of the bromine atom at the C5 position and the oxane substituent at the C2 position significantly influences the electronic properties and reactivity of the furan moiety.

One of the most prominent transformations of furans is the Achmatowicz rearrangement, an oxidative ring expansion of 2-hydroxymethylfurans into six-membered dihydropyranones. chim.it This reaction typically involves oxidation with agents like bromine in methanol or N-Bromosuccinimide (NBS). chim.itresearchgate.net For a derivative of this compound bearing a hydroxymethyl group, this process would yield a densely functionalized pyranone, a valuable synthetic intermediate. frontiersin.org The reaction proceeds through the formation of a dihydrofuran intermediate, which, upon acid-catalyzed hydrolysis, opens to an acyclic dicarbonyl compound that subsequently cyclizes to the more stable six-membered ring. chim.it

Acid-catalyzed conditions can also induce various rearrangements in furan derivatives. researchgate.net For example, furo-oxazines and furo-pyridazines, formed from hetero-Diels-Alder reactions of furans, undergo ring-opening of the six-membered ring upon treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to furans with oxime or hydrazone side-chains or rearranged 1,6-dihydropyridazine derivatives. researchgate.net The specific pathway is often dictated by the substituents and the reaction conditions.

The furan ring can also be opened through processes involving highly reactive intermediates. Rhodium-catalyzed reactions of furan-tethered 1-tosyl-1,2,3-triazoles generate azavinyl carbenes that trigger an intramolecular rearrangement cascade, ultimately yielding functionalized pyridines. rsc.org Similarly, thermally generated arylnitrenes can add to the furan ring, followed by a ring-opening process to afford various nitrogen-containing products. rsc.org The regioselectivity of the initial attack (α- versus β-position) is influenced by the electronic nature of the nitrene. rsc.org

Metal-catalyzed reactions offer another avenue for furan ring transformations. Gold(I) catalysts can promote the rearrangement of ynenyl allyl ethers into polysubstituted furans via a Claisen-type rearrangement. beilstein-journals.org Conversely, palladium catalysis can be used to transform furfural (B47365) tosylhydrazones into indoles or benzothiophenes through a domino sequence involving furan ring opening followed by ring closure. researchgate.net

Table 1: Examples of Furan Ring-Opening Reactions and Rearrangements

Reaction Type Reagents/Catalyst Substrate Type Product(s) Reference(s)
Achmatowicz Rearrangement NBS, THF/H₂O 2-Hydroxymethylfurans 6-Hydroxy-2H-pyran-3(6H)-ones chim.it
Acid-Catalyzed Rearrangement HCl Furo-pyridazines 6-(2-Oxobutyl)-1,6-dihydropyridazines researchgate.net
Carbene-Triggered Rearrangement Rh₂(OAc)₄ Furan-tethered 1-tosyl-1,2,3-triazoles Functionalized Pyridines rsc.org
Nitrene Insertion/Rearrangement 4-Nitrophenyl azide, heat 2-Substituted Furans Ring-opened products, Triazoles rsc.org
Palladium-Catalyzed Domino Pd catalyst Furfural tosylhydrazones, 2-iodoanilines Polysubstituted Indoles researchgate.net

Reactivity of the Oxane Moiety

The oxane, or tetrahydropyran (B127337) (THP), ring is a six-membered saturated oxygen-containing heterocycle. scribd.com It is a common motif in a vast number of natural products and is generally more stable than smaller cyclic ethers like oxetanes due to lower ring strain. acs.org However, the presence of functional groups on the oxane ring of this compound derivatives allows for a wide range of chemical transformations.

Functional Group Interconversions on the Oxane Ring

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that modify specific groups within a molecule without altering the carbon skeleton. solubilityofthings.com On a substituted oxane ring, these reactions are crucial for elaborating synthetic intermediates into final targets. The reactivity is dictated by the nature of the functional groups present.

Common FGIs include oxidation and reduction reactions. solubilityofthings.com For instance, a secondary alcohol on the oxane ring can be oxidized to a ketone using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Conversely, a ketone can be reduced back to an alcohol, often with high stereoselectivity, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of such reductions is heavily influenced by the steric environment around the carbonyl group, often favoring attack from the less hindered face.

Other important FGIs include nucleophilic substitution reactions. An alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new functionalities like azides, halides, or cyano groups. Williamson ether synthesis, involving the deprotonation of an alcohol followed by reaction with an alkyl halide, can be used to form ethers. These transformations are essential for building the complex polyether chains found in many marine toxins. researchgate.net

Ring-Opening Reactions of Oxane-Fused Systems

While the simple oxane ring is relatively stable, oxane rings that are part of a fused or strained bicyclic system can undergo ring-opening reactions. These reactions are often driven by the release of ring strain or are part of a designed domino reaction sequence. beilstein-journals.org

Transition metal catalysis is a powerful tool for effecting such transformations. For example, nickel(0) complexes can catalyze the coupling of α-amino radicals with heterobicyclic alkenes containing an oxygen bridge (oxanorbornenes). beilstein-journals.org This reaction proceeds via oxidative addition of the Ni(0) into the C–O bond of the strained ring, leading to a ring-opened adduct. beilstein-journals.org Similarly, cobalt catalysts have been used in the C-H activation/ring-opening of oxabicyclic alkenes to synthesize naphthalenes and other aromatic systems. beilstein-journals.org

In the context of natural product synthesis, fused polyether systems containing oxane rings are often assembled convergently. researchgate.net Methodologies have been developed, for example, using Ni(II)/Cr(II)-mediated cross-coupling reactions of alkenyl iodides with aldehydes, which can be followed by acetal (B89532) cyclization and reductive etherification to construct complex oxane-containing scaffolds. researchgate.netnih.gov Ring-opening of one of the heterocyclic rings can be a key strategic step in the synthesis of complex polycyclic ethers. For instance, the synthesis of the I–K fragment of the ciguatoxin CTX3C involved the opening of a vinylogous ester in a fused ring system to reveal a γ′-hydroxy ynone, which was a precursor for the next cyclization step. nih.gov

Stereoselective Transformations on the Oxane Ring

Stereoselectivity in reactions involving the oxane ring is of paramount importance, particularly in the synthesis of biologically active compounds where specific stereoisomers are required. The conformational rigidity of the oxane ring, which typically adopts a chair conformation similar to cyclohexane (B81311), plays a crucial role in directing the stereochemical outcome of reactions.

Nucleophilic additions to oxane derivatives often proceed with high diastereoselectivity. A key intermediate in many substitution reactions at a position adjacent to the ring oxygen is a six-membered ring oxocarbenium ion. The stereoselectivity of nucleophilic attack on these intermediates is well-studied. For related seven-membered oxepane (B1206615) systems, it has been shown that the nucleophile preferentially attacks from the face that minimizes transannular steric interactions in the product conformation. nih.gov This principle, governed by conformational analysis and steric hindrance, is applicable to six-membered oxane systems as well, allowing for predictable control over the formation of new stereocenters.

Zirconocene-mediated reactions have also been developed for the stereoselective transformation of 2-vinyloxanes. clockss.org The use of a zirconocene (B1252598) equivalent ("Cp₂Zr") can mediate a ring transformation to vinylcarbocycles through an intramolecular allylation of a Z-allylic zirconocene species onto an epoxide. This process demonstrates fair to high cis-stereoselectivity in the formation of the final carbocyclic products. clockss.org

The stereoselective reduction of ketones on an oxane ring is another common and critical transformation. The choice of reducing agent and the steric and electronic environment of the ketone dictate the facial selectivity of hydride attack, leading to the preferential formation of one alcohol diastereomer.

Table 2: Examples of Stereoselective Reactions on Oxane Derivatives

Reaction Type Reagent/Catalyst Substrate Key Feature Outcome Reference(s)
Nucleophilic Substitution Various Nucleophiles Oxepane Acetals Attack on oxocarbenium ion intermediate Highly diastereoselective addition, minimizes transannular interactions nih.gov
Ring Transformation "Cp₂Zr" (Negishi's Reagent) 2-Vinyloxane derivatives Intramolecular allylation of Z-allylic zirconocene cis-Selective formation of vinylcyclopentanols clockss.org
Cross-Coupling NiCl₂/CrCl₂ Alkenyl Iodides, Aldehydes Convergent assembly of polyethers Construction of trans-fused oxane rings researchgate.netnih.gov
Luche Reduction CeCl₃·7H₂O, NaBH₄ Enones 1,2-reduction of α,β-unsaturated ketones Stereoselective formation of allylic alcohols nih.gov

Catalytic Applications in the Chemistry of 4 5 Bromofuran 2 Yl Oxane

Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The bromine substituent on the furan (B31954) ring of 4-(5-Bromofuran-2-yl)oxane makes it an ideal substrate for such transformations.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium catalysis is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura and Stille couplings being prominent examples of its application. dokumen.publibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely favored due to the stability and low toxicity of the boron reagents. organic-chemistry.org In the context of this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 5-position of the furan ring. The general catalytic cycle involves the oxidative addition of the bromofuran to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. mdpi.com For instance, the coupling of 3-bromofuran (B129083) with aryl boronic acids has been successfully achieved using a NiCl2(PCy3)2 catalyst system. nih.gov

The Stille coupling utilizes organotin reagents as the coupling partners for organic halides. organic-chemistry.orglibretexts.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Nevertheless, the Stille reaction offers a broad substrate scope. The reaction of this compound with an organostannane in the presence of a palladium catalyst would afford the corresponding 5-substituted furan derivative. researchgate.net Additives such as copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu The mechanism is similar to the Suzuki-Miyaura coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org

ReactionCatalyst SystemCoupling PartnerProductKey Features
Suzuki-Miyaura Coupling Pd(0) complex (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4)Organoboron compound (e.g., Arylboronic acid)4-(5-Aryl/vinyl-furan-2-yl)oxaneMild conditions, low toxicity of reagents. mdpi.comorganic-chemistry.org
Stille Coupling Pd(0) complex (e.g., Pd(PPh3)4), Additive (e.g., CuI)Organostannane (e.g., Aryl-, vinylstannane)4-(5-Aryl/vinyl-furan-2-yl)oxaneBroad scope, but tin reagents are toxic. organic-chemistry.orglibretexts.org

Nickel-Catalyzed Cross-Coupling and Ring Opening

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for cross-coupling reactions. ucla.eduescholarship.org Nickel catalysts can effectively couple aryl halides, including bromofurans, with a variety of nucleophiles. nih.gov For instance, nickel-catalyzed Suzuki-Miyaura couplings of aryl halides with arylboronic acids have been reported to proceed in high yields. nih.gov

Beyond standard cross-coupling, nickel catalysts are known to facilitate the ring-opening of strained heterocycles like aziridines. sioc-journal.cn While the direct nickel-catalyzed ring-opening of the oxane ring in this compound is less common, the principle of using nickel to activate C-O bonds is established. ucla.edu More relevant is the cross-coupling of the bromofuran moiety with organometallic reagents, which can be achieved under nickel catalysis. nih.gov For example, nickel catalysts have been employed for the carboxylation of aryl chlorides using CO2. organic-chemistry.org

Reaction TypeCatalyst SystemReactantsPotential ProductNotes
Cross-Coupling Ni(0) or Ni(II) precatalyst, LigandThis compound, Organometallic reagent (e.g., Grignard, organoboron)4-(5-Substituted-furan-2-yl)oxaneCost-effective alternative to palladium. ucla.eduescholarship.org
Reductive Coupling Ni catalyst, ReductantThis compound, Alkylating agent4-(5-Alkyl-furan-2-yl)oxaneAvoids stoichiometric organometallic reagents. rsc.org

Copper and Gold Catalysis in Furan and Related Heterocycle Synthesis

Copper and gold catalysis offer unique reactivity patterns for the synthesis and functionalization of furans and other heterocycles. hud.ac.ukbeilstein-journals.org

Copper-catalyzed reactions are particularly useful for the synthesis of furan rings. hud.ac.uk For instance, copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides provides access to furan derivatives. While this applies to the synthesis of the furan ring itself, copper can also be used in coupling reactions of existing furans. The synergistic effect of copper(I) salts has been noted in Stille couplings. organic-chemistry.orgharvard.edu

Gold catalysis is highly effective in activating alkynes and allenes for cyclization reactions leading to furans. organic-chemistry.orgnih.gov Gold catalysts can promote the cycloisomerization of allenyl ketones into furans. nih.gov While not a direct application to this compound, these methods highlight the utility of gold in furan chemistry. A combination of triazole-gold and copper catalysts has been used for the one-pot synthesis of substituted furans from propargyl alcohol and an alkyne. organic-chemistry.org

MetalCatalytic ApproachStarting Materials (Example)Product (Example)Key Aspect
Copper Intramolecular O-vinylationKetone and vinyl bromideFuran derivativeConstruction of the furan ring. hud.ac.uk
Gold CycloisomerizationAllenyl ketoneSubstituted furanActivation of unsaturated systems. nih.gov
Gold/Copper Cascade ReactionPropargyl alcohol and alkyneSubstituted furanOne-pot synthesis. organic-chemistry.org

Rhodium-Catalyzed Cyclization and Related Approaches

Rhodium catalysts are well-known for their ability to promote cyclization and cycloaddition reactions. researchgate.net For example, rhodium(I) can catalyze the cycloisomerization of allenyl ketones to furans. nih.gov Rhodium-catalyzed cyclization of 1,5-bis(1,2-allenyl)ketones has been shown to produce bicyclic furans. nih.gov While these examples focus on furan ring formation, rhodium catalysis can also be applied to the functionalization of existing heterocycles.

Organocatalysis and Metal-Free Synthetic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, provides a valuable metal-free alternative for synthetic transformations. uliege.be For furan synthesis, Brønsted acids can catalyze the dehydration of saccharides to produce furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF). uliege.be Iodine has been shown to catalyze the synthesis of substituted furans under mild, solvent-free conditions. organic-chemistry.org A metal-free approach for the synthesis of 2,4,5-trisubstituted-3-iodofurans involves a formal [3 + 2] cycloaddition mediated by N-iodosuccinimide. organic-chemistry.org These methods, while generally focused on the construction of the furan ring, demonstrate the potential for metal-free strategies in furan chemistry.

Photoredox and Visible Light-Mediated Catalysis for Furan Functionalization

Photoredox catalysis, often utilizing visible light, has emerged as a powerful tool for generating reactive radical intermediates under exceptionally mild conditions. beilstein-journals.orgrsc.orgnih.gov This strategy can be combined with transition metal catalysis to achieve novel transformations.

Dual catalysis systems, combining a photoredox catalyst (like a ruthenium or iridium complex) with a transition metal catalyst (such as palladium or nickel), have enabled challenging C-H functionalization and cross-coupling reactions. beilstein-journals.orgprinceton.edu The photocatalyst, upon excitation by visible light, can generate radical species from suitable precursors. nih.gov These radicals can then be intercepted by the transition metal catalyst in its catalytic cycle. For example, the combination of Ru(bpy)3Cl2 and Pd(OAc)2 has been used to promote coupling reactions at room temperature. beilstein-journals.org

Visible light can also be used to directly mediate reactions. For instance, the visible light-mediated decarboxylation of N-acyloxyphthalimides can generate carbon-centered radicals for the synthesis of furan-containing spirobutenolides. researchgate.net The functionalization of the furan ring in this compound could potentially be achieved through photoredox-catalyzed methods, for example, by generating an aryl radical from the bromofuran that could then engage in subsequent reactions.

Catalysis TypeCatalyst System (Example)Reaction Type (Example)Key Feature
Dual Photoredox/Transition Metal Catalysis Ru(bpy)3Cl2 / Pd(OAc)2Cross-CouplingMild reaction conditions, generation of radical intermediates. beilstein-journals.org
Dual Photoredox/Nickel Catalysis Ir(III) photocatalyst / Ni catalystCross-Electrophile CouplingCoupling of two electrophiles. uni-regensburg.de
Visible Light-Mediated Catalysis Organic dye photocatalystDecarboxylative functionalizationMetal-free radical generation. researchgate.net

Mechanistic Investigations of Reactions Involving 4 5 Bromofuran 2 Yl Oxane Derivatives

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed pathways and transient species involved in the reactions of furan (B31954) derivatives is essential for controlling reaction outcomes and designing new synthetic methodologies.

Radical Mechanisms in Furan Chemistry and Oxidative Transformations

Due to the electron-rich nature of the furan ring, it is susceptible to reactions involving radical intermediates, particularly in oxidative processes. mdpi.com The atmospheric oxidation of furan, for instance, is primarily initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. acs.org

The reaction with OH radicals typically begins with the addition of the radical to the C2 or C5 position of the furan ring, forming a chemically activated adduct radical. acs.orgresearchgate.net This intermediate can then be stabilized through collision or undergo isomerization by breaking the C2-O or C5-O bond. acs.orgresearchgate.net In the presence of oxygen, these ring-retaining radicals can be converted into compounds like 5-hydroxy-2-furanone or species containing epoxide, ester, and carbonyl functionalities. acs.orgresearchgate.net Alternatively, ring-opening of the radical adducts can lead to the formation of unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net

Transition metals can also mediate radical domino reactions. nih.gov For example, a cobalt(0) species can abstract a bromine atom to generate a primary radical, which can then undergo cyclization and further reactions. nih.gov Similarly, photoredox catalysis can generate trifluoromethyl radicals for the trifluoromethylation of furan derivatives. mdpi.com

Ionic Pathways in Cycloadditions and Ring-Opening Reactions

Ionic intermediates play a significant role in cycloaddition and ring-opening reactions of furan derivatives. The Achmatowicz reaction, a prominent example of an oxidative ring expansion, converts furfuryl alcohols into dihydropyranones. nih.govchim.it This transformation proceeds through the initial formation of 2,5-dimethoxy-2,5-dihydrofurans, which upon acid-catalyzed hydrolysis, undergo ring-opening to an acyclic dicarbonyl intermediate. chim.it Subsequent intramolecular cyclization then affords the thermodynamically more stable six-membered dihydropyranone ring. chim.it

In certain cycloaddition reactions, the furan ring can act as a nucleophile. For instance, the reaction of 2-methylfuran (B129897) with a masked o-benzoquinone follows a polar, stepwise mechanism. acs.org The rate-determining step is the nucleophilic attack of the furan on the dienone system of the quinone, leading to a zwitterionic intermediate which then closes to form the cycloadduct. acs.org

The Piancatelli rearrangement is another acid-catalyzed transformation where 2-furylcarbinols rearrange to form functionalized cyclopentenones, proceeding through ionic intermediates. chim.it

Role of Organometallic Intermediates in Catalytic Processes

Organometallic complexes are pivotal in a wide array of catalytic transformations involving furan derivatives. chim.it Transition metals like palladium, rhodium, gold, copper, and zinc are commonly used to generate reactive intermediates. chim.itnih.gov

A common strategy involves the generation of 2-furyl metal carbene intermediates from precursors like enynones. chim.it These carbenes can then participate in various reactions such as cyclopropanation, C-H insertion, and cross-coupling. chim.it For example, palladium-catalyzed reactions of allenones can proceed via a furyl-palladium species to produce C3-functionalized furans. nih.gov

Gold catalysts are also effective in promoting cycloisomerization reactions. Gold(I) catalysts can favor the cycloisomerization of certain substrates to yield trisubstituted furan derivatives. Copper(I) catalysts, in the presence of a base, can facilitate the cycloisomerization of alkynyl ketones into furans through an allenyl ketone intermediate. nih.gov The versatility of furan coordination, including η¹(C) and η²(C=C) modes, allows for a broad range of derivatizations and ring-opening reactions mediated by organometallic complexes. researchgate.net

Stereochemical Outcomes and Control in Transformations

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, and reactions involving furan derivatives are no exception. The stereochemistry of products derived from 4-(5-bromofuran-2-yl)oxane can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions.

In the Achmatowicz reaction, the use of chiral substrates allows for the synthesis of enantiomerically pure dihydropyranones, which are valuable precursors for natural product synthesis. nih.govchim.it Asymmetric variations of this reaction have been developed to control the formation of new chiral centers. nih.gov Similarly, in hetero-Diels-Alder reactions, chiral Lewis acids can be employed to activate carbonyl compounds and direct the facial selectivity of the cycloaddition, leading to specific stereoisomers of tetrahydropyran (B127337) rings. nih.gov

Organocatalysis has also emerged as a powerful tool for controlling stereochemistry in furan transformations. researchgate.net For example, proline and its derivatives are used to catalyze reactions that produce products with high enantiomeric and diastereomeric purity. researchgate.net In cycloaddition reactions, such as the (4+3) cycloaddition of epoxy enolsilanes with furan, a highly asynchronous, SN2-like ring opening of the epoxide by the furan can occur. nih.gov While this can lead to high enantioselectivity, minor pathways, such as a triflate-mediated double-SN2 cycloaddition, can sometimes lead to a small loss of enantiomeric purity. nih.gov The specific stereochemistry of furan derivatives, such as the (2R) configuration in (2R)-tetrahydro-5-oxo-2-furancarboxaldehyde, is crucial for their biological activity and interactions with biological targets. ontosight.ai

Kinetic and Thermodynamic Considerations in Furan-Oxane Transformations

The outcome of chemical reactions involving furan derivatives is often governed by a delicate interplay between kinetics and thermodynamics. This is particularly evident in reversible reactions like the Diels-Alder cycloaddition. nih.gov

The Diels-Alder reaction of furans is a powerful, atom-efficient method for creating complex molecules. nih.gov However, the stability of the resulting cycloadducts can be a limiting factor. The reaction is often under kinetic control at lower temperatures, where the product distribution is determined by the relative rates of formation of different isomers. nih.gov At higher temperatures, the reaction can become reversible, and the product distribution will shift towards the most thermodynamically stable isomer. nih.gov The reactivity of the furan diene and the dienophile is influenced by their electronic properties, which can be predictably modulated by substituents. nih.gov

Interactive Data Table: Kinetic Data for OH Radical Reactions with Furan Derivatives

This table summarizes experimentally determined rate coefficients for the reaction of hydroxyl radicals with furan and its methylated derivatives. whiterose.ac.uk

Furan DerivativeTemperature (K)Pressure (Torr)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Notes
Furan2984-150(3.34 ± 0.48) x 10⁻¹¹Pressure independent at this temperature.
Furan298-595~High-pressure limitExhibits negative temperature dependence.-Ea/R = (510 ± 71) K.
2-Methylfuran298Not specified(7.38 ± 0.37) x 10⁻¹¹No significant pressure dependence observed.
2-Methylfuran298-770Not specifiedExhibits negative temperature dependence.-Ea/R = (716 ± 79) K.
2,5-Dimethylfuran2984-150(1.10 ± 0.10) x 10⁻¹⁰At or close to the high-pressure limit.
2,5-Dimethylfuran>2984-150Pressure-dependent with negative temperature dependence.k₀ = (2.80 ± 1.60) x 10⁻²⁹ exp((1930 ± 220)/T) cm⁶ molecule⁻¹ s⁻¹ (low-pressure limit); k∞ = (1.50 ± 0.10) x 10⁻¹¹ exp((640 ± 20)/T) cm³ molecule⁻¹ s⁻¹ (high-pressure limit).

Advanced Spectroscopic Characterization Techniques for 4 5 Bromofuran 2 Yl Oxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR for Proton Environment and Connectivity Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each proton within a molecule, as well as their connectivity through spin-spin coupling.

In the case of the oxane ring, the ¹H NMR spectrum of the parent compound, tetrahydropyran (B127337) , shows two characteristic multiplets. The protons on carbons adjacent to the oxygen atom (C2 and C6) are deshielded and appear at approximately 3.65 ppm. The remaining protons on carbons 3, 4, and 5 resonate further upfield, around 1.59 ppm chemicalbook.com.

For the 5-bromofuran-2-yl moiety, the proton environments are distinct. In a related compound, methyl 5-bromofuran-2-carboxylate , the two furan (B31954) protons appear as doublets at approximately 7.13 ppm and 6.46 ppm, with a coupling constant (J) of 3.5 Hz rsc.org. This small coupling constant is characteristic of protons on a furan ring.

By combining these observations, the expected ¹H NMR spectrum of 4-(5-Bromofuran-2-yl)oxane would feature signals for the furan protons and a set of signals corresponding to the protons of the oxane ring, with the proton at the C4 position showing a distinct chemical shift due to its attachment to the furan ring.

Table 1: Representative ¹H NMR Data for Structural Analogs

Compound Name Functional Group/Moiety Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Tetrahydropyran chemicalbook.com -O-CH₂- (C2, C6) ~3.65 m -
-CH₂- (C3, C5) & -CH₂- (C4) ~1.59 m -
Methyl 5-bromofuran-2-carboxylate rsc.org Furan-H 7.13 d 3.5

Note: 'm' denotes multiplet, 'd' denotes doublet.

¹³C NMR for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule.

For the oxane ring of tetrahydropyran , the carbons adjacent to the oxygen (C2, C6) are typically found around 68 ppm, while the other carbons (C3, C4, C5) resonate at lower chemical shifts.

In 5-bromofuran derivatives, such as 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide , the furan carbons exhibit characteristic signals. The carbon bearing the bromine atom is significantly shielded, while the other carbons appear at chemical shifts indicative of their electronic environment within the aromatic ring mdpi.com. For instance, in one derivative, furan carbon signals were observed at 111.7, 115.7, 127.3, and 148.1 ppm mdpi.com.

The anticipated ¹³C NMR spectrum for this compound would thus display a combination of signals for the saturated oxane ring and the aromatic, bromine-substituted furan ring.

Table 2: Representative ¹³C NMR Data for Structural Analogs

Compound Name Carbon Atom Chemical Shift (δ, ppm)

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and determining the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks within the oxane ring and potentially between the C4 proton of the oxane and the adjacent furan proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the oxane and furan moieties, for example, by observing a correlation between the C4 proton of the oxane ring and the carbons of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry at the C4 position of the oxane ring and its orientation relative to the furan ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For a compound like 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide , HRMS was used to confirm the molecular formula by matching the calculated and found m/z values for the protonated molecule [M+H]⁺ mdpi.com. A similar approach for this compound would confirm its elemental composition of C₉H₁₁BrO₂.

Isotopic Pattern Analysis for Halogen Content (e.g., Bromine Isotopes)

The presence of certain elements with characteristic isotopic distributions, such as bromine, can be readily identified in a mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity. For example, in the HRMS spectrum of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide , the molecular ion region displayed two distinct peaks at m/z 333.9841 and 335.9813, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively mdpi.comresearchgate.net. The observation of this distinctive isotopic signature for this compound would definitively confirm the presence of a single bromine atom in the molecule.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Tetrahydropyran
Methyl 5-bromofuran-2-carboxylate
5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of a furan derivative is typically characterized by several key vibrational modes. udayton.edu The C-H stretching vibrations of the furan ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the furan ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is also a prominent feature, typically observed between 1250 and 1050 cm⁻¹. udayton.edu

The presence of a bromine atom on the furan ring will influence the spectrum. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The substitution pattern on the furan ring can also affect the positions and intensities of the out-of-plane C-H bending vibrations.

The oxane ring, a saturated six-membered ether, will contribute its own characteristic absorptions. The most significant of these are the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups, which are expected in the 2950-2850 cm⁻¹ range. The C-O-C stretching vibration of the saturated ether in the oxane ring will also produce a strong band, likely in the 1150-1050 cm⁻¹ region, potentially overlapping with the furan C-O-C stretch.

A hypothetical data table of expected IR absorption bands for this compound is presented below.

Wavenumber (cm⁻¹)IntensityAssignment
> 3000MediumFuran C-H Stretching
2950-2850StrongOxane CH₂ Stretching
~1600-1450Medium-WeakFuran C=C Stretching
~1250-1050StrongC-O-C Stretching (Furan and Oxane)
~600-500Medium-StrongC-Br Stretching

This table is predictive and not based on experimental data for the specific compound.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

Specific crystallographic data for this compound has not been reported. However, analysis of related brominated furan-containing compounds can provide insights into the likely structural features. For instance, studies on various brominated furan derivatives have shown that the furan ring is typically planar. researchgate.netiucr.orgnih.gov The crystal structures of such compounds are often stabilized by intermolecular interactions, including hydrogen bonds and π-π stacking interactions between the aromatic furan rings. researchgate.netiucr.orgnih.gov

In the case of this compound, the oxane ring would adopt a chair conformation, which is the most stable arrangement for a six-membered saturated ring. The connection of the bromofuran substituent to the oxane ring could be either axial or equatorial. The preferred conformation would be the one that minimizes steric hindrance. Computational modeling studies on related furan-containing systems have been used to predict the most stable conformations. olemiss.edursc.org

A hypothetical crystallographic data table for this compound is provided below, based on typical values for related organic compounds.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
V (ų)~1000-1500
Z4

This table is illustrative and not based on experimental data for the specific compound.

The definitive solid-state structure and conformational analysis of this compound would require single-crystal X-ray diffraction analysis. Such a study would precisely determine the bond lengths and angles of the bromofuran and oxane moieties, the torsional angles defining the orientation of the two rings relative to each other, and the nature of any intermolecular interactions governing the crystal packing.

Computational Chemistry and Theoretical Studies of 4 5 Bromofuran 2 Yl Oxane

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 4-(5-Bromofuran-2-yl)oxane, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial arrangements (conformers) of the molecule, particularly concerning the rotation around the single bond connecting the furan (B31954) and oxane rings and the flexible chair or boat conformations of the oxane ring. The relative energies of these conformers would be calculated to identify the most stable and populated forms at equilibrium. While specific optimized coordinates and relative energies for this compound are not available in the reviewed literature, such an analysis would be crucial for understanding its physical and chemical behavior.

Interactive Table: Hypothetical Optimized Geometry Parameters

This table illustrates the type of data that would be generated from a geometry optimization calculation. The values are hypothetical and for illustrative purposes only.

Parameter Atom 1 Atom 2 Atom 3 Predicted Value
Bond Length C(furan) C(oxane) - 1.48 Å
Bond Length C(furan) Br - 1.87 Å
Bond Angle C(furan) C(oxane) C(oxane) 125.0°

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. caspre.casigmaaldrich.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. caspre.ca The LUMO is an electron acceptor, and its energy relates to electrophilicity. caspre.ca

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity. For this compound, analysis would likely show the HOMO localized on the electron-rich furan ring, while the LUMO might be distributed across the C-Br bond, indicating potential sites for nucleophilic attack. The regioselectivity of reactions can often be explained by the coefficients of atomic orbitals contributing to the HOMO and LUMO. mdpi.com

Interactive Table: Hypothetical FMO Properties

This table illustrates typical data from an FMO analysis. The values are hypothetical.

Property Predicted Value (eV) Description
HOMO Energy -6.5 Indicates electron-donating ability
LUMO Energy -1.2 Indicates electron-accepting ability

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface. escholarship.org Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, an MEP map would likely highlight negative potential around the oxygen atoms of both the furan and oxane rings. A region of positive or near-neutral potential would be expected around the hydrogen atoms, and the bromine atom's effect would create a complex potential distribution on the furan ring. This analysis is valuable for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. escholarship.org

Reaction Mechanism Predictions and Energy Barrier Calculations

Theoretical chemistry can be used to model the pathways of chemical reactions, identifying transition states and calculating the energy barriers (activation energies) associated with them. For instance, studying the synthesis of this compound or its subsequent reactions would involve mapping the potential energy surface of the reaction.

Calculations could predict whether a reaction is kinetically or thermodynamically favored and explain observed regioselectivity or stereoselectivity. For example, in a cross-coupling reaction to form the C-C bond between the two rings, DFT could be used to calculate the energies of intermediates and transition states for different catalytic cycles, helping to elucidate the most likely mechanism. No specific reaction mechanism studies for this compound were found in the literature.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the characterization and structure confirmation of synthesized compounds. arxiv.orgnih.gov

NMR Chemical Shifts : Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. npmjs.com These predictions are valuable for assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. researchgate.net Accuracy can be improved by considering solvent effects and conformational averaging. uni-muenchen.de

Vibrational Frequencies : The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. This allows for the identification of functional groups and can confirm the predicted lowest-energy structure, as real vibrational frequencies indicate a true energy minimum.

While general tools and methodologies for these predictions are available, specific predicted spectra for this compound are not present in the surveyed literature.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior and conformational flexibility of a compound. An MD simulation of this compound would reveal how the molecule behaves in a solvent, showing the accessible conformations and the transitions between them. This is particularly useful for flexible molecules, as it provides a more realistic picture than static, gas-phase models and is crucial for understanding interactions with biological macromolecules. researchgate.net

Broader Context and Applications in Synthetic Methodology Development

Design Principles for Furan-Oxane Scaffolds in Complex Molecule Synthesis

The design of molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the quest for novel therapeutic agents and functional materials. unife.it The furan-oxane framework is a "privileged structure," a concept describing molecular motifs that can bind to multiple biological targets, thereby accelerating drug discovery. unife.itresearchgate.net Furan (B31954) itself is a key component in numerous bioactive compounds and natural products. ijabbr.com The combination of a furan ring with an oxane ring creates a scaffold with a defined three-dimensional geometry and a specific distribution of heteroatoms, which is crucial for molecular recognition and binding affinity.

Key design principles for incorporating furan-oxane scaffolds include:

Structural Preorganization and Rigidity : The oxane ring, typically adopting a chair conformation, introduces a degree of conformational rigidity. This pre-organizes the appended furan ring in a specific spatial orientation, which can be advantageous for binding to biological targets like proteins or enzymes.

Modulation of Physicochemical Properties : The oxane moiety increases the polarity and hydrogen bond accepting capability of the molecule compared to a simple alkyl-substituted furan. This can enhance aqueous solubility and influence pharmacokinetic properties, which are critical considerations in drug design. unife.it

Bioisosteric Replacement : In medicinal chemistry, furan and oxane rings can act as bioisosteres for other cyclic systems, such as benzene (B151609) or cyclohexane (B81311) rings. This allows chemists to fine-tune the biological activity, metabolic stability, and toxicity profile of a lead compound. unife.it

Vectorial Display of Functionality : The scaffold allows for the precise, three-dimensional positioning of functional groups. mdpi.com The furan ring provides sites for substitution, while the oxane ring can also be functionalized, enabling the creation of a diverse library of molecules with distinct biological or material properties. mdpi.comresearchgate.net The furan moiety, in particular, is a versatile building block for conjugated materials due to its planarity and tunable electronic properties. cmu.edu

The strategic incorporation of these scaffolds is evident in the synthesis of complex molecules where precise control over stereochemistry and electronic properties is paramount. ijabbr.comresearchgate.net

Strategies for Derivatization and Scaffold Diversification

The synthetic utility of 4-(5-Bromofuran-2-yl)oxane lies in its potential for extensive derivatization, enabling the generation of a wide array of analogues. The bromine atom on the furan ring is the primary site for functionalization, acting as a linchpin for various cross-coupling and substitution reactions.

Key Derivatization Strategies:

Palladium-Catalyzed Cross-Coupling Reactions : The C-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling : Reaction with aryl or heteroaryl boronic acids provides a straightforward route to 2,5-disubstituted furans. sci-hub.se This method is robust and tolerates a wide range of functional groups.

Stille Coupling : Coupling with organostannanes is another effective method for creating biaryl linkages. researchgate.net

Heck Coupling : Reaction with alkenes can introduce vinyl groups onto the furan ring.

Sonogashira Coupling : Coupling with terminal alkynes introduces acetylenic moieties, useful for extending conjugation or as handles for further reactions like click chemistry.

Lithiation and Subsequent Electrophilic Quench : Treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures can induce a lithium-halogen exchange. The resulting furyl-lithium species is a potent nucleophile that can react with a variety of electrophiles. researchgate.net This allows for the introduction of a diverse set of functional groups.

Direct C-H Functionalization : While the bromine provides a specific reactive handle, modern synthetic methods also allow for the direct functionalization of C-H bonds on the furan or even the oxane ring, offering alternative pathways for diversification. researchgate.net

Modification of the Oxane Ring : The oxane ring itself can be a target for derivatization, although it is generally less reactive than the bromofuran moiety. Ring-opening reactions under specific conditions or functionalization of pre-existing substituents on the oxane ring can provide another layer of structural diversity. acs.org

The combination of these strategies allows for a modular approach to synthesizing libraries of furan-oxane-based compounds, a cornerstone of diversity-oriented synthesis (DOS). uct.ac.za

Table 1: Representative Derivatization Reactions for Bromofuran Scaffolds This table presents examples of reactions applicable to the bromofuran moiety, based on established chemical transformations.

Reaction TypeReagents & ConditionsProduct TypeReference Example
Suzuki CouplingAr-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Solvent (e.g., Toluene/EtOH)5-Aryl-furanCoupling of 2-bromofuran (B1272941) with various aryl boronic acids yields 2-arylfurans. sci-hub.se
Lithiation-Electrophilic Quench1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., CO₂, DMF, R-I)5-Substituted-furan (e.g., carboxylic acid, aldehyde, alkyl)Lithiation of bromofurans followed by treatment with iodomethane (B122720) or carbon dioxide. researchgate.net
Negishi Cross-CouplingOrganozinc reagent, Ni or Pd catalyst, THF5-Alkyl/Aryl-furanReaction of methyl 5-bromofuran-2-carboxylate with an aminoalkyl-zinc reagent. acs.org
CondensationHydrazide, Acid catalyst (e.g., glacial acetic acid), Ethanol, RefluxFuran-hydrazone derivativeCondensation of 5-bromofuran-2-carbohydrazide (B1267981) with isatin. mdpi.com

Green Chemistry Principles in Furan-Oxane Synthesis

The synthesis of chemical compounds, including furan-oxane scaffolds, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. opcw.orgacs.org

Application of Green Chemistry Principles:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as cross-coupling, are inherently more atom-economical than stoichiometric reactions. For example, a catalytic hydrogenation is 100% atom-economical, whereas a reduction using sodium borohydride (B1222165) is not. dokumen.pub

Use of Renewable Feedstocks : Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from biomass (e.g., lignocellulose). ijabbr.comacs.org Utilizing these bio-based platform molecules as starting materials for furan-oxane synthesis aligns with the principle of using renewable resources.

Catalysis over Stoichiometric Reagents : The use of catalytic amounts of reagents (e.g., palladium catalysts in cross-coupling) is superior to using stoichiometric reagents, which generate large amounts of waste. acs.org Developing heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of the synthesis. acs.org

Safer Solvents and Auxiliaries : Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO₂. opcw.orgdokumen.pub For furan synthesis, reactions in greener solvents are being actively developed. rsc.org When solvents are necessary, minimizing their volume and choosing options with lower environmental impact is crucial. dokumen.pub

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they add steps to the synthesis and generate waste. opcw.org Developing selective reactions that obviate the need for protection/deprotection sequences is a key goal. acs.org

Table 2: Green Chemistry Metrics and Their Application in Synthesis

Green Chemistry PrincipleObjectiveApplication to Furan-Oxane Synthesis
PreventionPrevent waste generation rather than treating it afterward.Optimize reaction conditions for high yield and selectivity to minimize byproducts. acs.org
Atom EconomyMaximize the incorporation of reactant atoms into the final product.Employ addition and catalytic reactions (e.g., Diels-Alder, hydrogenation) over substitution and elimination reactions. dokumen.pub
Use of Renewable FeedstocksSource starting materials from renewable resources.Utilize biomass-derived furfural or HMF as precursors to the furan ring. ijabbr.com
CatalysisUse catalytic reagents in small amounts instead of stoichiometric ones.Employ metal-catalyzed cross-coupling reactions for derivatization instead of stoichiometric organometallic reactions. acs.org
Safer SolventsAvoid or replace hazardous solvents.Explore syntheses in water, bio-derived solvents (e.g., ethanol), or solvent-free conditions. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be performed in a more sustainable and environmentally responsible manner.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-(5-Bromofuran-2-yl)oxane Chemistry

The current understanding of the chemistry of this compound is largely extrapolated from the well-established reactivity of 2-bromofurans and the chemical nature of the oxane ring. The furan (B31954) ring is an electron-rich aromatic system, susceptible to electrophilic substitution, while the bromine atom at the 5-position provides a handle for a variety of cross-coupling reactions. researchgate.netacs.org

The primary reactive site on the furan ring is the carbon-bromine bond. 2-Bromofurans are known to readily participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. uoguelph.carsc.orgresearchgate.net This suggests that this compound could serve as a valuable building block for the synthesis of more complex molecules, where the bromine atom is replaced with aryl, alkyl, or alkynyl groups. Iron-catalyzed coupling reactions with Grignard reagents also present a viable, albeit sometimes lower-yielding, pathway for the formation of 2-alkyl and 2-aryl furans from 2-bromofuran (B1272941). uoguelph.cathieme-connect.de

The synthesis of this compound itself is not explicitly detailed in the current literature. However, it could plausibly be synthesized through several routes. One potential method involves the reaction of a suitable organometallic derivative of oxane with 2,5-dibromofuran, or the coupling of a pre-functionalized oxane with a furan boronic acid derivative. Another approach could involve the cyclization of a furan-tethered precursor to form the oxane ring. researchgate.net

Identification of Critical Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap is the lack of specific experimental data for this compound. There is a clear need for research to establish its definitive synthesis, physical and chemical properties, and to explore its reactivity profile directly.

Key unanswered questions and untapped research avenues include:

Definitive Synthesis: The development of a robust and scalable synthesis for this compound is a primary research need.

Reactivity Studies: A systematic investigation of its participation in various cross-coupling reactions is necessary to confirm the predicted reactivity and to determine optimal reaction conditions.

Influence of the Oxane Ring: The precise electronic and steric influence of the oxane substituent on the reactivity of the furan ring is unknown.

Biological Activity: The biological properties of this compound have not been explored. Given that both furan and oxane moieties are present in various biologically active molecules, this represents a significant area for investigation. nih.govnih.govrsc.org

Spirocyclic and Fused Systems: The potential for this molecule to serve as a precursor for the synthesis of novel furan-oxane spirocyclic or fused-ring systems is an exciting and unexplored area. researchgate.netmdpi.comrsc.org

Exploration of Emerging Methodologies and Technologies for Furan-Oxane Systems

Recent advancements in synthetic organic chemistry offer powerful tools that could be applied to the study of furan-oxane systems like this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for a variety of organic transformations. This technology could be employed for the functionalization of the furan ring or for novel coupling reactions involving the C-Br bond. rsc.orgmappingignorance.orgkaist.ac.krnih.govrsc.org For instance, photocatalytic methods could enable the direct conversion of the furan ring to a pyrrole, offering a novel pathway to new heterocyclic systems. mappingignorance.orgkaist.ac.krnih.gov

Flow Chemistry: Continuous flow technology offers enhanced control over reaction parameters, improved safety, and scalability. rsc.orgacs.orgnih.govbeilstein-journals.org The synthesis of this compound and its subsequent transformations could be optimized using flow reactors, potentially leading to higher yields and purities. rsc.orgacs.org

C-H Functionalization: Direct C-H functionalization is a powerful strategy for atom-economical synthesis. While the C-Br bond is the most likely site for initial reactivity, emerging catalytic methods for the C-H functionalization of furans could be explored to modify the furan ring at other positions, or even the oxane ring, at a later stage. nih.govrsc.orgchemrxiv.orgmdpi.com

Computational Chemistry: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. acs.orgnih.govmdpi.comsciforum.netchemrxiv.org Density Functional Theory (DFT) calculations could be used to predict the most favorable reaction pathways and to understand the influence of the oxane ring on the furan's aromaticity and reactivity. mdpi.comsciforum.netchemrxiv.org

Potential for Novel Synthetic Transformations and Reaction Discovery

The unique structure of this compound opens the door for the discovery of novel synthetic transformations.

Intramolecular Cyclizations: By introducing appropriate functional groups through cross-coupling reactions at the 5-position, intramolecular cyclizations could be designed to create novel fused or spirocyclic systems incorporating the furan and oxane rings. nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions: The furan ring is known to undergo ring-opening reactions under certain conditions. nih.gov Exploring the behavior of this compound under oxidative or acidic conditions could lead to the discovery of novel rearrangement pathways and the synthesis of unique acyclic or alternative heterocyclic structures.

Table 1: Predicted Reactivity of this compound in Cross-Coupling Reactions

Reaction TypeCatalystCoupling PartnerPredicted ProductRepresentative Yields (based on 2-bromofuran)
Suzuki CouplingPd(PPh₃)₄Arylboronic acid4-(5-Aryl-furan-2-yl)oxane56-80% sci-hub.se
Stille CouplingPdCl₂(PPh₃)₂Organostannane4-(5-Organo-furan-2-yl)oxaneModerate to Good
Sonogashira CouplingPd/CuTerminal alkyne4-(5-Alkynyl-furan-2-yl)oxaneModerate to Good
Iron-catalyzed CouplingFe(acac)₃Grignard reagent4-(5-Alkyl/Aryl-furan-2-yl)oxaneLow to Moderate (up to 56%) uoguelph.ca

Q & A

Q. What are the optimal synthetic routes for 4-(5-Bromofuran-2-yl)oxane, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including bromination of furan derivatives and subsequent coupling with oxane precursors. Key parameters include:

  • Catalysts and Solvents: Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) and polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates .
  • Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard, but crystallization may enhance purity for X-ray studies .
    Optimization Tip: Continuous flow reactors can scale up synthesis while maintaining consistent temperature and mixing, reducing byproducts .

Q. How can the molecular structure of this compound be characterized to confirm regioselectivity?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • X-ray Crystallography: Resolves bond lengths/angles, confirming bromine substitution at the furan C5 position and oxane ring conformation .
  • NMR Spectroscopy:
    • ¹H NMR: Signals at δ 6.2–6.8 ppm (furan protons) and δ 3.5–4.5 ppm (oxane ring protons) .
    • ¹³C NMR: Peaks near 110–120 ppm (furan carbons) and 70–80 ppm (oxane carbons) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H]+ expected for C₉H₁₁BrO₂) .

Advanced Research Questions

Q. How do impurities form during this compound synthesis, and what analytical strategies mitigate them?

Methodological Answer: Common impurities include:

  • Debrominated Byproducts: Result from incomplete bromination or reductive side reactions. Monitor via LC-MS with UV detection (λ = 254 nm) .
  • Oxane Ring-Opening Products: Acidic or aqueous conditions may hydrolyze the oxane ring. Use anhydrous solvents and inert atmospheres .
    Mitigation Strategies:
  • Quality by Design (QbD): Design experiments (DoE) to identify critical process parameters (CPPs) affecting impurity profiles .
  • HPLC-PDA: Reverse-phase C18 columns with gradient elution (MeCN/water + 0.1% formic acid) separate impurities effectively .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Predict electrophilic sites using Fukui indices; bromine at C5 and oxane oxygen are reactive centers .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways .
  • Docking Studies: Assess interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .
    Validation: Compare computational results with experimental kinetic data (e.g., SN2 reaction rates with amines) .

Q. How does the oxane ring influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Acidic Conditions (pH < 3): Oxane ring may hydrolyze to form diols; monitor via TLC or IR (loss of C-O-C stretch at ~1100 cm⁻¹) .
    • Basic Conditions (pH > 10): Bromine may undergo elimination, forming furan derivatives .
  • Thermal Stability: DSC/TGA reveals decomposition above 200°C. Store at –20°C under nitrogen for long-term stability .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Standardize cell-based assays (e.g., MIC for antimicrobial studies) using reference strains .
  • Purity Thresholds: Ensure >95% purity (HPLC) to exclude confounding effects from impurities .
  • Structural Confirmation: Re-synthesize disputed compounds and validate via XRD/NMR to rule out isomerism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.